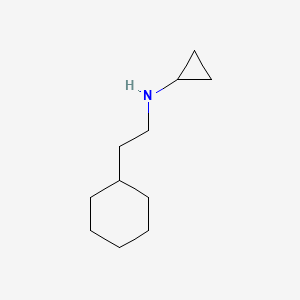
N-(2-cyclohexylethyl)cyclopropanamine
描述
N-(2-cyclohexylethyl)cyclopropanamine is a useful research compound. Its molecular formula is C11H21N and its molecular weight is 167.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-Cyclohexylethyl)cyclopropanamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, drawing from diverse sources, including case studies and research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring attached to a cyclohexylethyl group. This unique structure may contribute to its biological activities, particularly in modulating receptor interactions and enzyme activities.
1. Receptor Interaction
Research indicates that compounds similar to this compound can act as selective antagonists for dopamine receptors, particularly the D3 subtype. These interactions are significant because dopamine receptors are crucial in various neurological processes and disorders, including schizophrenia and addiction .
2. Anti-inflammatory Effects
In vitro studies have demonstrated that certain related compounds exhibit anti-inflammatory properties by inhibiting nitric oxide (NO) production in macrophages. For instance, compounds with structural similarities showed IC50 values indicating effective inhibition of NO production, which is a critical mediator of inflammation . The structure-activity relationship (SAR) suggests that specific functional groups enhance bioactivity, highlighting the importance of molecular modifications in developing anti-inflammatory agents.
3. Enzyme Inhibition
This compound may also influence enzymes involved in metabolic pathways. For example, inhibitors targeting isocitrate dehydrogenases (IDHs), which play a role in cellular metabolism, could provide therapeutic avenues for treating cancers associated with IDH mutations . The modulation of these enzymes can lead to altered metabolic states in cancer cells, making them more susceptible to therapies.
Case Study 1: Anti-cancer Activity
A study evaluating the anti-proliferative effects of various cyclopropanamine derivatives on leukemia cell lines demonstrated promising results. Compounds were tested for their ability to inhibit cell growth through MTT assays, revealing that certain analogues exhibited significant cytotoxicity against cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of cyclopropanamine derivatives against oxidative stress-induced neuronal damage. Results indicated that specific analogues could reduce reactive oxygen species (ROS) levels and improve cell viability in neuronal cultures, suggesting a potential role in treating neurodegenerative diseases .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
科学研究应用
Cancer Treatment
One of the prominent applications of N-(2-cyclohexylethyl)cyclopropanamine is in the treatment of cancer. Research indicates that this compound acts as an inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. By inhibiting LSD1, the compound may help in reducing tumor growth and enhancing the effectiveness of other cancer therapies. Studies have shown that compounds with similar structures can selectively inhibit LSD1, leading to potential therapeutic benefits against several cancer types, including lung, prostate, and skin cancers .
Neurodegenerative Diseases
The compound is also being investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of LSD1 and Monoamine Oxidase B (MAO-B) by this compound suggests a dual mechanism that could be beneficial in managing symptoms associated with these diseases. The ability to inhibit both enzymes may lead to improved neuronal health and function .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- In vitro studies : Research has demonstrated that compounds structurally similar to this compound effectively inhibit LSD1 activity in cancer cell lines, leading to reduced cell viability and increased apoptosis .
- Animal models : Preclinical trials using animal models have shown promising results for the compound's ability to reduce tumor size and improve survival rates in models of prostate and breast cancer .
Summary Table of Applications
属性
IUPAC Name |
N-(2-cyclohexylethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-4-10(5-3-1)8-9-12-11-6-7-11/h10-12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRYSEKWBWFHHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















